molecular formula C19H15N3O B323077 4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B323077
M. Wt: 301.3 g/mol
InChI Key: BBNWZROEVRXJEH-CIAFOILYSA-N
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Description

4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure, which includes a pyridine ring fused with a naphthylmethylene group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions. One common method includes the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 2-naphthaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the naphthylmethylene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

4,6-dimethyl-1-[(E)-naphthalen-2-ylmethylideneamino]-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C19H15N3O/c1-13-9-14(2)22(19(23)18(13)11-20)21-12-15-7-8-16-5-3-4-6-17(16)10-15/h3-10,12H,1-2H3/b21-12+

InChI Key

BBNWZROEVRXJEH-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC3=CC=CC=C3C=C2)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC3=CC=CC=C3C=C2)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC3=CC=CC=C3C=C2)C#N)C

Origin of Product

United States

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